Tris(i-propylcyclopentadienyl)praseodymium
Description
Historical Context of Organolanthanide Chemistry
The field of organolanthanide chemistry, which studies compounds containing a direct bond between a lanthanide element and a carbon atom, has a rich history that began long after the discovery of the lanthanide elements themselves in 1794. wikipedia.org A pivotal moment that catalyzed the development of this specific branch of organometallic chemistry was the discovery of ferrocene (B1249389) in 1951. wikipedia.orgnih.gov This novel "sandwich" compound, featuring an iron atom between two cyclopentadienyl (B1206354) rings, spurred chemists to investigate similar structures with other metals, including the f-block elements. wikipedia.orgnumberanalytics.com
In 1954, a significant breakthrough occurred when Wilkinson and Birmingham successfully synthesized the first tricyclopentadienyl derivatives of several lanthanides. pbworks.com These crystalline solids were notably stable at high temperatures but were also highly sensitive to air and moisture, a characteristic that defines many organolanthanide compounds. wikipedia.orgpbworks.com The initial interest in these LnCp₃ complexes, while significant, was somewhat tempered by the predominantly electrostatic nature of the bonding between the trivalent lanthanide ions and the π-aromatic ligands. nih.govresearchgate.netrsc.org Nevertheless, the 1970s and 1980s saw a surge in research, particularly exploring the catalytic applications of these compounds. wikipedia.org By the 2000s, the unique magnetic properties of organolanthanide complexes led to their investigation as single-molecule magnets (SMMs), highlighting their potential in advanced materials. wikipedia.org
Evolution of Cyclopentadienyl Ligands in f-Element Chemistry
The cyclopentadienyl (Cp) ligand has been a cornerstone in the development of organometallic chemistry since the discovery of ferrocene. numberanalytics.comacs.org Denoted as η⁵-C₅H₅, this five-membered ring system with a delocalized π-electron system proved to be exceptionally versatile in stabilizing metal centers across the periodic table. numberanalytics.comlibretexts.org Approximately 90% of all organolanthanide complexes feature cyclopentadienyl ligands or their derivatives. pbworks.com
A major advancement in f-element chemistry came with the introduction of substituted cyclopentadienyl ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand. acs.org The use of these bulkier ligands in the 1980s offered several advantages; they provided enhanced solubility in hydrocarbon solvents and created a more open coordination sphere around the metal center, which in turn led to a greater diversity in reactivity. pbworks.comacs.org The unique electronic and chemical properties of f-elements—such as large ionic radii, high Lewis acidity, and flexible coordination geometries—were effectively harnessed by employing these sterically demanding ligands. acs.org This evolution allowed for the synthesis of highly reactive organometallic complexes and expanded the scope of their applications. acs.org More recently, specially designed substituted cyclopentadienyl ligands have enabled the stabilization of lanthanide metals in unusual oxidation states, further demonstrating the ligand's critical role in advancing the field. acs.org
Contemporary Significance of Organopraseodymium Complexes in Academic Research
In recent decades, organolanthanide chemistry has evolved significantly, with organopraseodymium complexes being part of this modern renaissance. nih.govresearchgate.netrsc.org The contemporary focus has shifted towards harnessing their potential in catalysis, small molecule activation, and materials science. nih.govresearchgate.netrsc.org The unique electronic structure of lanthanide ions is crucial for developing materials with specific magnetic anisotropy or high fluorescence properties, which have gained considerable popularity. nih.govresearchgate.netrsc.org
Organolanthanide complexes, including those of praseodymium, are recognized as powerful catalysts for various organic transformations due to the large ionic radii and unique electronic properties of the metal centers. wikipedia.org They have shown significant promise in polymerization reactions, such as the polymerization of α-olefins. pbworks.com For instance, certain neodymium complexes, chemically similar to praseodymium, have been used as efficient pre-catalysts for isoprene (B109036) polymerization. nih.govresearchgate.net
In materials science, the focus is on applications in electronics, photonics, and advanced magnetic materials. wikipedia.org Their electroluminescent properties, characterized by high color purity and quantum yields, make them essential components in display technologies and advanced lighting systems. wikipedia.org Research into praseodymium-doped materials, for example, explores their spectroscopic and luminescence properties for potential use in optical temperature sensors. nih.gov The ability to fine-tune the electronic and steric properties of the ligands attached to the praseodymium center continues to drive academic research, opening new avenues in catalysis and the development of advanced materials. mdpi.commdpi.com
Compound Data
Below are details for the primary compound discussed in this article.
| Property | Value |
| Compound Name | Tris(i-propylcyclopentadienyl)praseodymium |
| Formula | C₂₄H₃₃Pr |
| CAS Number | 69021-86-9 |
| Molecular Weight | 462.44 g/mol |
| Synonyms | Praseodymium tris(isopropylcyclopentadiene) |
Data sourced from references ereztech.comstrem.com.
Properties
InChI |
InChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGMNHRDWRZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tris I Propylcyclopentadienyl Praseodymium
General Synthetic Routes for Tris-Cyclopentadienyl Lanthanide Complexes
The synthesis of tris-cyclopentadienyl lanthanide complexes, often denoted as Cp₃Ln, has been a cornerstone of organometallic chemistry since the 1950s. nih.gov The most prevalent and traditional method is a salt metathesis reaction. This approach typically involves reacting a lanthanide trichloride (B1173362) (LnCl₃) with an alkali metal salt of the cyclopentadienyl (B1206354) ligand, such as sodium cyclopentadienide (B1229720) (NaCp) or potassium cyclopentadienide (KCp), in a suitable organic solvent.
The general reaction scheme is as follows: LnCl₃ + 3 MCp → LnCp₃ + 3 MCl (where M = Na, K, Li)
Coordinating solvents like tetrahydrofuran (B95107) (THF) are frequently used to facilitate the reaction. The choice of solvent can be critical, as it may coordinate to the Lewis acidic metal center to form stable, isolable adducts of the type LnCp₃(solvent). The driving force for this reaction is the formation of a stable, insoluble alkali metal halide (e.g., NaCl), which can be removed by filtration. The steric bulk of the cyclopentadienyl ligand and the ionic radius of the lanthanide metal influence the structure and coordination number of the resulting complex. rsc.org
Specific Synthetic Approaches for Tris(i-propylcyclopentadienyl)praseodymium
The synthesis of this compound follows the general salt metathesis protocol established for other organolanthanide complexes. The typical procedure involves the reaction of anhydrous praseodymium chloride (PrCl₃) with three equivalents of an alkali metal salt of isopropylcyclopentadiene, such as sodium isopropylcyclopentadienide (Na(i-PrCp)). The reaction is conducted in an inert solvent, commonly tetrahydrofuran (THF), under strictly anaerobic and anhydrous conditions. Low temperatures are often employed during the reaction to minimize potential side reactions and decomposition.
The reaction can be summarized as: PrCl₃ + 3 Na(C₅H₄C₃H₇) → Pr(C₅H₄C₃H₇)₃ + 3 NaCl
After the reaction is complete, the precipitated sodium chloride is removed by filtration. The solvent is then removed from the filtrate under vacuum to yield the crude product, which appears as light green crystals. ereztech.comjk-sci.com
Product Composition Dependence on Synthesis Scheme
The final composition of the isolated product is highly dependent on the specifics of the synthesis scheme. Key factors include the stoichiometry of the reactants and the choice of solvent. For instance, the use of a coordinating solvent like THF can lead to the formation of a solvent adduct, [Pr(i-PrCp)₃(THF)], where the THF molecule is coordinated to the praseodymium center. The stability of such adducts varies depending on the steric hindrance imposed by the ligands. The stoichiometry is also critical; using a molar ratio other than 1:3 (PrCl₃ to Na(i-PrCp)) can result in a mixture of products, including mono- and bis-ligated species or unreacted starting materials.
Comparison with Related Tris(alkylcyclopentadienyl) Rare Earth π-Complexes
The synthesis of this compound can be compared to that of other tris(alkylcyclopentadienyl) rare earth π-complexes. The nature of the alkyl substituent on the cyclopentadienyl ring significantly impacts the steric and electronic properties of the ligand, which in turn influences the reactivity and properties of the final complex.
| Feature | Tris(methyl-Cp) Complex | Tris(i-propyl-Cp) Complex | Tris(t-butyl-Cp) Complex |
| Steric Bulk | Low | Moderate | High |
| Solubility | Generally lower in non-polar solvents | Increased solubility in hydrocarbons | High solubility in hydrocarbons |
| Volatility | Moderate | Moderate to high | High |
| Coordination | More likely to form solvent adducts or polymeric structures | Balances steric protection with accessibility to the metal center | Strong steric shielding, favors monomeric, unsolvated structures |
The isopropyl group provides a moderate level of steric bulk. This enhances the complex's solubility in common organic solvents and its volatility compared to unsubstituted cyclopentadienyl complexes. However, it is less sterically demanding than a tert-butyl group, potentially allowing for the coordination of solvent molecules or other small ligands to the metal center.
Influence of Precursor Selection on Product Formation
The choice of precursors is a critical parameter that dictates the reaction conditions and workup procedures.
Lanthanide Source : Anhydrous praseodymium(III) chloride (PrCl₃) is the most common precursor due to its commercial availability. However, its purity and complete removal of water are essential for successful synthesis, as trace moisture can lead to the formation of oxides or hydroxides. Other precursors, such as praseodymium triflate (Pr(OTf)₃) or amide-based starting materials like tris[bis(trimethylsilyl)amido]praseodymium(III) ([Pr{N(SiMe₃)₂}₃]), can also be used. mdpi.com Amide precursors offer the advantage of a salt-free synthesis route, where the byproduct is a volatile amine, simplifying product purification. mdpi.com
Ligand Source : The alkali metal salt of the i-propylcyclopentadienyl ligand is the other key precursor. Sodium (Na⁺) and lithium (Li⁺) salts are commonly used. mdpi.com The choice of the counter-ion can affect the reactivity and the solubility of the salt byproduct (e.g., NaCl vs. LiCl), which can influence the ease of purification.
Advanced Synthetic Techniques for Improved Purity and Yield
To enhance the purity and yield of this compound, several advanced techniques can be employed. One alternative to the standard salt metathesis reaction is the use of lanthanide amide precursors, such as [Pr{N(SiMe₃)₂}₃]. mdpi.com The reaction with the neutral protonated ligand, i-propylcyclopentadiene, proceeds via protonolysis, eliminating the volatile bis(trimethylsilyl)amine.
The reaction is as follows: [Pr{N(SiMe₃)₂}₃] + 3 H(C₅H₄C₃H₇) → Pr(C₅H₄C₃H₇)₃ + 3 HN(SiMe₃)₂
This method avoids the formation of inorganic salt byproducts, which can complicate purification. Purification of the final product is often achieved through sublimation or fractional crystallization. Sublimation is particularly effective for volatile, thermally stable organometallic compounds, yielding a product of very high purity.
Handling and Inert Atmosphere Requirements due to Air and Moisture Sensitivity
Organolanthanide complexes, including this compound, are characteristically highly sensitive to air and moisture. ereztech.comereztech.com Exposure to even trace amounts of oxygen or water can lead to rapid decomposition, typically forming insoluble oxides or hydroxides. This high reactivity necessitates the use of stringent inert atmosphere techniques for all handling and storage procedures. ereztech.com
Key handling requirements include:
Inert Atmosphere : All manipulations must be carried out in a controlled inert atmosphere, typically within a glovebox filled with purified nitrogen or argon. aps.org Alternatively, Schlenk line techniques can be used. nih.gov
Solvent Purity : All solvents used for synthesis and purification must be rigorously dried and deoxygenated prior to use. Common methods include distillation from potent drying agents like sodium/benzophenone ketyl or passage through solvent purification systems.
Storage : The compound must be stored in airtight containers under an inert atmosphere, typically in a freezer within a glovebox to maintain long-term stability. ereztech.com
The sensitivity of these compounds is so pronounced that specialized analytical techniques, such as connecting a mass spectrometer directly to a glovebox, have been developed to enable their characterization without atmospheric exposure. nih.govnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of Tris I Propylcyclopentadienyl Praseodymium
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular and electronic structure of Tris(i-propylcyclopentadienyl)praseodymium. These techniques provide critical data on the compound's identity, purity, and the nature of the metal-ligand interactions.
Mass spectrometry is a powerful tool for the identification and purity assessment of organometallic compounds. uvic.cauvic.ca For this compound, techniques like electrospray ionization mass spectrometry (ESI-MS) can provide valuable information about its molecular weight and composition. nih.gov The analysis of air-sensitive compounds can be achieved by employing specific dilution protocols and ensuring an inert atmosphere during sample introduction. uvic.ca The resulting mass spectrum would be expected to show a prominent molecular ion peak corresponding to the [M]+ or other related species, confirming the compound's identity. The isotopic pattern of praseodymium would further aid in the unambiguous assignment of the observed peaks. uvic.ca High-resolution mass spectrometry can yield the exact mass, allowing for the determination of the elemental composition and confirming the chemical formula, C₂₄H₃₃Pr. strem.com Furthermore, the presence of any impurity peaks in the spectrum allows for a thorough assessment of the compound's purity. Gas chromatography coupled with inductively coupled plasma-mass spectrometry (GC-ICP-MS) is another technique that can be utilized for the detection of organometallic compounds at ultra-trace levels. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. However, the paramagnetic nature of the Pr(III) ion in this compound presents unique challenges and opportunities. The unpaired 4f electrons of praseodymium lead to significant paramagnetic shifts and broadening of NMR signals for nearby nuclei. tandfonline.comnih.gov These paramagnetic effects, while complicating the spectra, provide a wealth of information about the electronic structure and magnetic properties of the complex. ineosopen.org
The observed chemical shifts in the ¹H and ¹³C NMR spectra of this paramagnetic complex are a combination of diamagnetic, contact, and pseudocontact shifts. ineosopen.org The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moment. tandfonline.com By analyzing these shifts, researchers can gain insights into the geometry of the complex in solution. researchgate.net Due to the paramagnetic broadening, obtaining well-resolved spectra can be challenging, but advanced NMR techniques and theoretical calculations can aid in their interpretation. acs.org The ¹H NMR spectrum is particularly useful for characterizing the isopropylcyclopentadienyl ligands, with the expectation of observing distinct signals for the different proton environments, albeit significantly shifted and broadened.
Infrared (IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.org In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for the cyclopentadienyl (B1206354) rings and the isopropyl substituents. The C-H stretching and bending vibrations of the cyclopentadienyl rings and the alkyl groups would be prominent features. rsc.orgrsc.org The metal-ligand vibrations, specifically the Pr-cyclopentadienyl stretching and tilting modes, are expected to appear in the far-infrared region and can provide direct information about the strength of the metal-ligand bond. acs.org
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. Additionally, the characteristic, albeit often weak and sharp, f-f electronic transitions of the Pr(III) ion may be observed in the visible and near-infrared regions. researchgate.netnist.gov These transitions are Laporte-forbidden, but can gain intensity through vibronic coupling or distortions from ideal symmetry. The positions and intensities of these absorption bands are sensitive to the coordination environment of the praseodymium ion. researchgate.netnih.gov X-ray absorption spectroscopy can also be employed to determine the oxidation state of the praseodymium ion, which is expected to be +3. aip.org
A summary of the expected spectroscopic data for this compound is presented in the table below.
| Spectroscopic Technique | Expected Observations |
| Mass Spectrometry | Molecular ion peak confirming the formula C₂₄H₃₃Pr. Characteristic isotopic pattern for praseodymium. |
| ¹H NMR Spectroscopy | Paramagnetically shifted and broadened signals for the protons of the isopropylcyclopentadienyl ligands. |
| ¹³C NMR Spectroscopy | Paramagnetically shifted and broadened signals for the carbon atoms of the ligands. |
| Infrared Spectroscopy | Characteristic C-H stretching and bending vibrations for the cyclopentadienyl rings and isopropyl groups. Pr-Cp stretching and tilting modes in the far-IR region. |
| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) bands in the UV region. Weak, sharp f-f transitions of Pr(III) in the visible and near-IR regions. |
X-ray Crystallographic Analysis of Organopraseodymium and Related Lanthanide Metallocenes
Information on the specific X-ray crystallographic analysis of this compound was not available in the search results. The following is based on general knowledge of related lanthanide metallocenes.
Key structural parameters that would be determined from an X-ray crystallographic study include:
Pr-C bond distances: The distances between the praseodymium ion and the carbon atoms of the cyclopentadienyl rings are a direct measure of the metal-ligand bond strength.
C-C bond lengths within the cyclopentadienyl rings: These can indicate the extent of electron delocalization within the rings upon coordination to the metal.
By comparing the structural data of this compound with that of other lanthanide metallocenes, trends in bonding and structure across the lanthanide series can be established.
Investigation of Coordination Geometry and Ligand Hapticity in Organopraseodymium Complexes
The coordination geometry in organopraseodymium complexes is largely dictated by the steric and electronic properties of the ligands. In this compound, the three bulky isopropylcyclopentadienyl ligands are expected to coordinate to the praseodymium center.
A crucial aspect of the structure is the hapticity of the cyclopentadienyl ligands, which describes the number of atoms in the ligand that are bonded to the metal center. In the vast majority of cyclopentadienyl complexes of the f-block elements, the ligand binds in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are involved in bonding to the metal. This η⁵-coordination is anticipated for this compound, leading to a sandwich-type structure. Spectroscopic techniques, particularly IR and NMR, can provide evidence for the hapticity in solution, while X-ray crystallography confirms it in the solid state.
Theoretical and Computational Chemistry Approaches to Molecular Structure and Electronic States (e.g., Density Functional Theory)
Specific theoretical and computational studies on this compound were not found in the search results. The following is based on general computational approaches for lanthanide complexes.
Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular and electronic structure of lanthanide complexes. For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Theoretical calculations can predict the ground-state geometry of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Predict spectroscopic properties: DFT can be used to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. While more challenging for paramagnetic systems, computational methods are being developed to predict NMR chemical shifts in lanthanide complexes.
Analyze the electronic structure: Calculations can provide information about the nature of the metal-ligand bonding, the distribution of electron density, and the energies and compositions of the molecular orbitals. This is crucial for understanding the electronic transitions observed in the UV-Vis spectrum.
Investigate reaction mechanisms: Computational chemistry can be used to model potential reaction pathways involving the complex, providing insights into its reactivity.
The challenges in performing accurate calculations on lanthanide complexes stem from the large number of electrons and the complex electronic structure of the f-block elements, including relativistic effects and electron correlation. However, with the continuous development of theoretical methods and computational power, these approaches are becoming increasingly valuable in the study of organolanthanide chemistry.
Reactivity and Reaction Mechanisms of Tris I Propylcyclopentadienyl Praseodymium
Ligand Exchange and Functionalization Reactions
Tris(i-propylcyclopentadienyl)praseodymium readily undergoes ligand exchange reactions, a common feature for organolanthanide complexes driven by the lability of the metal-ligand bonds. These reactions provide a pathway to synthesize new functionalized praseodymium complexes with tailored properties.
A notable example of a functionalization reaction is the protonolysis of a cyclopentadienyl (B1206354) ligand by an acidic organic molecule. For instance, Pr(i-PrCp)₃ can react with one equivalent of an amidine, such as N,N'-diisopropylacetamidine (iPr-amd-H), to yield a mixed-ligand complex, Pr(i-PrCp)₂(iPr-amd). google.com This reaction proceeds via the protonation of one i-propylcyclopentadienyl ligand by the amidine, leading to its displacement from the metal center as isopropylcyclopentadiene, and the subsequent coordination of the amidinate anion to the praseodymium center.
The general mechanism for such a ligand exchange can be described as follows: Pr(i-PrCp)₃ + L-H → Pr(i-PrCp)₂(L) + i-PrCp-H Where L-H represents a protic ligand.
This reactivity allows for the introduction of a variety of functional groups to the praseodymium center, enabling the synthesis of heteroleptic complexes. The synthesis of these mixed-ligand species can be a deliberate strategy to modify the volatility and thermal stability of the resulting compound, which is particularly relevant for applications in materials science, such as atomic layer deposition (ALD). google.comresearchgate.net The synthesis of related lanthanide complexes with triphenylcyclopentadienyl ligands also demonstrates the formation of various nuclearity complexes depending on the stoichiometry of the reactants, highlighting the versatility of ligand exchange reactions in this class of compounds. nih.gov
Electron Transfer Processes and Accessible Oxidation States of Praseodymium in Organometallic Contexts
The chemistry of praseodymium is dominated by the +3 oxidation state, which is the most stable state for the element. acs.org In this compound, the metal center is formally in the Pr(III) state. However, praseodymium is known to be redox-active, and other oxidation states, though less common, are accessible under specific chemical environments. The study of electron transfer processes in organometallic praseodymium complexes is crucial for understanding their reactivity in redox-catalyzed reactions.
While the +3 state is prevalent, molecular complexes of praseodymium in the +2, +4, and even the +5 oxidation states have been synthesized and characterized, demonstrating the rich redox chemistry of this element. acs.orgnumberanalytics.com The accessibility of these oxidation states is highly dependent on the nature of the supporting ligands. For instance, the use of bulky, strongly donating ligands can stabilize praseodymium in unusual oxidation states.
Electron transfer in organometallic complexes can occur through either inner-sphere or outer-sphere mechanisms. libretexts.org In the context of Pr(i-PrCp)₃, a hypothetical one-electron reduction would lead to a Pr(II) species, [Pr(i-PrCp)₃]⁻. Conversely, a one-electron oxidation would generate a Pr(IV) cation, [Pr(i-PrCp)₃]⁺. The feasibility of these electron transfer events is dictated by the redox potential of the Pr(IV)/Pr(III) and Pr(III)/Pr(II) couples in the specific ligand environment.
The following table summarizes the known oxidation states of praseodymium in molecular complexes:
| Oxidation State | Electron Configuration | Stability | Notes |
| +2 | [Xe] 4f³ | Unstable, requires bulky ligands for stabilization. | Non-classical divalent state. |
| +3 | [Xe] 4f² | Most stable oxidation state. | Dominant in aqueous and organometallic chemistry. |
| +4 | [Xe] 4f¹ | Accessible with strongly donating, sterically demanding ligands. | Has been isolated in molecular complexes. numberanalytics.com |
| +5 | [Xe] | Highly unstable, observed in gas-phase and matrix isolation, and recently in a molecular complex at low temperatures. numberanalytics.com | Represents a frontier in lanthanide chemistry. |
Impact of the i-propylcyclopentadienyl Ligand's Steric and Electronic Properties on Reactivity
The i-propylcyclopentadienyl ligand plays a critical role in defining the reactivity of this compound. Both its steric bulk and electronic character significantly influence the complex's stability, solubility, and reaction pathways.
Steric Properties: The isopropyl group is bulkier than the hydrogen atoms on an unsubstituted cyclopentadienyl (Cp) ring and the methyl groups on a pentamethylcyclopentadienyl (Cp*) ring. This increased steric hindrance around the praseodymium center has several consequences:
Coordination Number and Geometry: The bulky ligands can limit the coordination number of the metal center, preventing the coordination of additional solvent or reactant molecules. This can influence the reaction mechanism, for example, by favoring dissociative pathways over associative ones.
Kinetic Stability: The steric bulk can provide kinetic stabilization by physically blocking the approach of reactants to the metal center, thereby slowing down decomposition or ligand exchange reactions.
Solubility: The presence of alkyl groups enhances the solubility of the complex in nonpolar organic solvents, which is advantageous for solution-phase reactions.
The steric bulk of a ligand can be quantified by its cone angle. While a specific cone angle for the i-propylcyclopentadienyl ligand is not reported, it is expected to be significant and to play a role in dictating the accessibility of the metal center. wikipedia.org
Electronic Properties: The isopropyl group is an electron-donating group through an inductive effect. This has the following impacts on the praseodymium center:
Increased Electron Density: The electron-donating nature of the alkyl substituents increases the electron density on the cyclopentadienyl ring, which in turn increases the electron density at the praseodymium center.
Enhanced Basicity and Nucleophilicity: A more electron-rich metal center is more basic and nucleophilic, which can enhance its reactivity towards electrophiles.
Influence on Redox Potentials: The increased electron density at the metal center makes the complex easier to oxidize (a more negative oxidation potential) and harder to reduce. numberanalytics.com
The electronic effect of substituted cyclopentadienyl ligands can be probed using techniques such as infrared spectroscopy of related carbonyl complexes, where the CO stretching frequency serves as an indicator of the electron density at the metal center. nih.gov Generally, more electron-donating ligands lead to lower CO stretching frequencies.
The interplay of these steric and electronic effects is crucial in controlling the reactivity and selectivity of reactions involving Pr(i-PrCp)₃. acs.org
Pathways of Thermal Decomposition and Chemical Stability
The thermal stability of this compound is a critical parameter, particularly for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the growth of praseodymium-containing thin films. Organolanthanide complexes are generally known for their limited thermal stability. wikipedia.orgresearchgate.net
The decomposition of such complexes can proceed through various pathways, including:
Ligand Redistribution: At elevated temperatures, disproportionation reactions can occur, leading to the formation of species with different numbers of cyclopentadienyl ligands.
Intramolecular C-H Activation: The metal center can activate a C-H bond of the isopropyl group or the cyclopentadienyl ring, leading to the elimination of organic fragments and the formation of decomposition products.
Ligand Fragmentation: The cyclopentadienyl ring itself can undergo fragmentation at higher temperatures.
Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of such compounds. nih.govnih.gov While a detailed TGA curve for Pr(i-PrCp)₃ is not widely published, information on the closely related lanthanum analogue, La(i-PrCp)₃, indicates that it has limitations for ALD applications at temperatures above 225 °C, suggesting the onset of thermal decomposition around this temperature. researchgate.netrsc.org The melting point of Pr(i-PrCp)₃ is reported to be in the range of 50-54 °C. researchgate.net
The final non-volatile product of the thermal decomposition of organopraseodymium complexes under an inert atmosphere is typically a mixture of praseodymium carbides and oxides, depending on the conditions. In the presence of oxygen, the final product is praseodymium oxide (e.g., Pr₂O₃ or Pr₆O₁₁). chemicalpapers.com The volatile byproducts of decomposition can be analyzed using techniques like mass spectrometry coupled with TGA (TGA-MS) to elucidate the decomposition mechanism. eag.com
Comparative Reactivity with Other Organolanthanide Cyclopentadienyl Complexes
The reactivity of this compound can be better understood by comparing it with other organolanthanide complexes bearing different cyclopentadienyl ligands or different lanthanide metals.
Effect of Cyclopentadienyl Ligand Substitution: The nature of the substituent on the cyclopentadienyl ring has a profound impact on the reactivity of the complex.
Unsubstituted Cyclopentadienyl (Cp): Tris(cyclopentadienyl)praseodymium, Pr(Cp)₃, is less sterically hindered than Pr(i-PrCp)₃. This can lead to higher reactivity towards small molecules but may also result in lower thermal stability and a greater tendency to form polymeric structures.
Pentamethylcyclopentadienyl (Cp):* The Cp* ligand is sterically demanding and a strong electron donor. nih.gov Tris(pentamethylcyclopentadienyl)praseodymium, Pr(Cp*)₃, is expected to be more kinetically stable and more soluble in nonpolar solvents than Pr(Cp)₃. Its reactivity would be influenced by the significant steric shielding of the metal center.
Silyl-substituted Cyclopentadienyl Ligands: Ligands such as trimethylsilylcyclopentadienyl (Cp') and bis(trimethylsilyl)cyclopentadienyl (Cp'') offer a different combination of steric and electronic properties. Studies on [Pr(Cp')₃]⁻ and [Pr(Cp'')₃]⁻ have shown that the degree of silylation affects the thermal stability and magnetic properties of the corresponding Pr(II) complexes. nih.gov
The following table provides a qualitative comparison of properties for different Pr(Cp-derivative)₃ complexes:
| Ligand (Cp-derivative) | Steric Bulk | Electron-Donating Ability | Expected Thermal Stability |
| Cyclopentadienyl (Cp) | Low | Moderate | Lower |
| i-propylcyclopentadienyl (i-PrCp) | Moderate | High | Moderate |
| Pentamethylcyclopentadienyl (Cp*) | High | Very High | Higher |
| Trimethylsilylcyclopentadienyl (Cp') | High | Moderate | Moderate |
Effect of the Lanthanide Metal: The reactivity of tris(i-propylcyclopentadienyl)lanthanide complexes, Ln(i-PrCp)₃, also varies across the lanthanide series. As one moves from left to right across the series (from La to Lu), the ionic radius of the Ln³⁺ ion decreases (the lanthanide contraction). This has significant consequences for reactivity:
Steric Crowding: For a given set of ligands, the steric crowding around the metal center increases as the ionic radius decreases. This can lead to lower coordination numbers and reduced reactivity for the later lanthanides.
Bonding: The shorter metal-ligand bond distances for the later lanthanides can lead to stronger, more covalent interactions, although the bonding in organolanthanide complexes is still predominantly ionic.
Lewis Acidity: The Lewis acidity of the Ln³⁺ ion increases with decreasing ionic radius. This can affect the strength of interaction with Lewis basic substrates.
For Pr(i-PrCp)₃, being an early lanthanide complex, the praseodymium center is relatively large, leading to a less sterically crowded coordination sphere compared to its heavier lanthanide counterparts. This can result in higher reactivity and a greater tendency to participate in associative reaction mechanisms.
Applications of Tris I Propylcyclopentadienyl Praseodymium in Advanced Research
Catalysis and Homogeneous/Heterogeneous Catalytic Systems
The catalytic utility of praseodymium compounds, including Tris(i-propylcyclopentadienyl)praseodymium, is a subject of ongoing investigation. The praseodymium atom, with its accessible oxidation states and Lewis acidity, can actively participate in or influence a variety of catalytic cycles.
Utilization as a Key Reagent in Catalysis Research and Development
Organometallic compounds like Tris(cyclopentadienyl)praseodymium(III) are recognized as valuable reagents and catalysts in industrial chemistry and thin film deposition. americanelements.comereztech.com These complexes are instrumental in developing new catalytic systems for a range of chemical reactions. The isopropylcyclopentadienyl ligands in this compound can be tailored to modify the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
Participation in σ-Bond Metathesis Reactions (as observed in related organolanthanides)
While specific studies on this compound's direct participation in σ-bond metathesis are not extensively detailed in the provided results, this reaction mechanism is characteristic of d0-metal complexes, a category that includes organolanthanides. researchgate.net For instance, zirconocene (B1252598) methyl cations have been shown to react with phenylsilane (B129415) via an initial Zr−C/Si−H σ-bond metathesis. researchgate.net This type of reaction, involving a four-center transition state, is a fundamental step in many catalytic processes, including polymerization and hydrosilylation, suggesting a potential area of application for related praseodymium complexes.
Praseodymium(III)-Catalyzed Regioselective Organic Transformations
Praseodymium(III) complexes have demonstrated efficacy in catalyzing regioselective organic transformations. A notable example is the synthesis of C-N-substituted coumarins from coumarins and azides, which proceeds in the presence of a Pr(OTf)₃ catalyst without the need for additional ligands or additives. americanelements.com This highlights the potential of praseodymium-based catalysts, including this compound, to facilitate the selective formation of complex organic molecules.
Role in the Synthesis of Praseodymium-Doped Catalytic Materials
This compound can serve as a precursor for the synthesis of praseodymium-doped catalytic materials, which exhibit enhanced performance in various applications. Praseodymium's ability to exist in a mixed-valence state (Pr³⁺/Pr⁴⁺) and its high oxygen mobility make it a valuable dopant in heterogeneous catalysis. rsc.orgnih.gov
Water-Gas Shift Reaction (WGSR): Praseodymium-doped ceria has been investigated as a support for nickel and rhenium catalysts in the water-gas shift reaction, a critical process for hydrogen production. bohrium.commdpi.com The addition of praseodymium to a Co/CeO₂ catalyst was found to enhance the concentration of oxygen vacancies and oxygen mobility, thereby improving CO conversion efficiency. bohrium.com Similarly, gold nanoparticles supported on praseodymium hydroxide (B78521) have shown high activity and stability in the WGSR. rsc.orgrsc.orgconsensus.app
CVOC Oxidation: Praseodymium-doped chromium oxide catalysts have been developed for the efficient oxidation of chlorinated volatile organic compounds (CVOCs), such as 1,2-dichloroethane. mdpi.com The introduction of praseodymium enhances the number of active oxygen sites and acid sites on the catalyst, leading to improved low-temperature catalytic performance and durability. mdpi.comresearchgate.netresearchgate.net Praseodymium-doped TiO₂ has also been used as a support for gold catalysts in CO oxidation. bohrium.com
| Catalyst System | Application | Key Findings |
| Pr-doped Cr₂O₃ | 1,2-dichloroethane oxidation | Enhanced active oxygen and acid sites, improved low-temperature activity and stability. mdpi.comresearchgate.netresearchgate.net |
| Au/Pr(OH)ₓ | Water-Gas Shift Reaction | High activity and stability, promoted dispersion of Au species. rsc.orgrsc.orgconsensus.app |
| ReNi/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅ | Water-Gas Shift Reaction | High CO conversion (96% at 330°C) due to increased oxygen vacancies and Ni dispersion. mdpi.com |
| Co/Ce-Pr-O | Water-Gas Shift Reaction | Enhanced oxygen vacancy concentration and mobility, leading to improved CO conversion. bohrium.com |
Precursor for Materials Science and Thin Film Deposition
The volatility and thermal stability of this compound make it a suitable precursor for the deposition of praseodymium-containing thin films through vapor deposition techniques. strem.comwikipedia.org
Application in Metal-Organic Chemical Vapor Deposition (MOCVD) for Praseodymium Oxide Films
This compound is used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow praseodymium oxide thin films. abcr.com MOCVD is a versatile technique for producing high-quality thin films for various applications, including microelectronics. wikipedia.org The choice of precursor is critical for controlling the deposition process and the properties of the resulting film. Other praseodymium precursors, such as Pr(DPM)₃ and [Pr(mmp)₃], have also been successfully used to deposit praseodymium oxide and silicate (B1173343) films via MOCVD. researchgate.netresearchgate.net The properties of the deposited films, including their composition and structure, are influenced by the deposition temperature and the specific precursor used. researchgate.net
| Precursor | Deposition Technique | Film Type | Key Characteristics |
| This compound | MOCVD | Praseodymium Oxide | Suitable for thin film deposition. strem.comabcr.com |
| [Pr(mmp)₃] | Liquid Injection MOCVD | Praseodymium Oxide (Pr₆O₁₁) | Films grown over a wide temperature range (250–600 °C). researchgate.net |
| [Pr{N(SiMe₃)₂}₃] | Liquid Injection MOCVD | Praseodymium Silicate | Deposited at 350–550 °C without an additional Si source. researchgate.net |
| Pr(tmhd)₃ | MOCVD | Praseodymium-containing films | Investigated for structural and compositional properties. |
| Pr(DPM)₃ | MOCVD | Praseodymium Oxide | Precursor shows sufficient volatility and stability. researchgate.net |
Investigation of Deposition Conditions and Their Influence on Film Characteristics
The characteristics of the deposited praseodymium oxide films are profoundly influenced by the deposition conditions when using this compound as a precursor. Research has shown that parameters such as deposition temperature and oxygen partial pressure play a crucial role in determining the film's phase, crystallinity, and purity.
One notable observation is the unusual relationship between the deposition temperature and the growth rate of Pr₂O₃ films. In a study utilizing this compound, the growth rate remained constant in the temperature range of 650-750°C. researchgate.net However, a decrease in deposition temperature below 650°C led to a continuous increase in the growth rate. researchgate.net This behavior is likely linked to the carbon content in the films, which varies with temperature. researchgate.net As-deposited films tend to have a higher carbon content, which can be reduced through annealing. researchgate.net The calculated growth rate, when considering the thickness of annealed films, showed less dependence on the deposition temperature. researchgate.net
Furthermore, the oxygen partial pressure is a critical factor in phase control. While a specific range of oxygen partial pressure is necessary to obtain the pure crystalline Pr₂O₃ phase, high oxygen pressure consistently results in the formation of Pr₆O₁₁. ereztech.com The ability to achieve near 90% step coverage conformity on structured silicon substrates with a high aspect ratio highlights the precursor's utility in fabricating complex three-dimensional device architectures. ereztech.com
Utilization in Atomic Layer Deposition (ALD) for Oxide Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. Organometallic precursors like this compound are well-suited for ALD due to their volatility and reactivity. The use of such precursors is essential for the microelectronics and semiconductor industries, where the formation of uniform, high-quality thin films is paramount. ereztech.com
While detailed mechanistic studies specifically for this compound in ALD are not extensively documented in the provided search results, the general principles of ALD of metal oxides from related cyclopentadienyl (B1206354) precursors provide a framework for understanding its behavior.
Mechanistic Studies of Precursor Adsorption and Ligand Elimination in ALD Processes
The ALD process relies on sequential, self-limiting surface reactions. In a typical cycle for depositing a metal oxide, the precursor, in this case, this compound, is introduced into the reactor and chemisorbs onto the substrate surface. This is followed by a purge to remove any unreacted precursor and byproducts. Subsequently, a co-reactant, such as water or ozone, is introduced to react with the adsorbed precursor layer, forming the desired metal oxide and volatile byproducts. This cycle is repeated to build up the film layer by layer.
For cyclopentadienyl-based precursors, the reaction mechanism involves the breaking of the metal-ligand bonds. The energy required to break these bonds is a critical factor in determining the precursor's reactivity. rsc.org Mechanistic studies on similar systems, such as the ALD of zirconium oxide from a tris(dimethylamino)cyclopentadienyl zirconium precursor, suggest that not all ligands are necessarily removed during the initial precursor pulse. strem.com In that case, two of the dimethylamino ligands were released during the first half-cycle, while the cyclopentadienyl ligand remained. strem.com This highlights the nuanced nature of ligand elimination in heteroleptic precursors. Understanding these surface reactions is crucial for optimizing the ALD process and achieving high-purity films.
Development of High-Precision Thin Films for Microelectronics and Semiconductor Industries
The ability to deposit highly uniform and conformal thin films is a cornerstone of modern microelectronics and semiconductor manufacturing. This compound, through its application in techniques like MOCVD and ALD, contributes directly to this capability. ereztech.comresearchgate.net The precise control over film thickness and composition afforded by these methods is essential for fabricating the intricate structures of integrated circuits.
The resulting praseodymium oxide films, with their high dielectric constant, are being investigated as potential replacements for traditional silicon dioxide gate dielectrics in transistors. mdpi.com This transition is necessary to overcome the physical limitations of silicon dioxide as device dimensions continue to shrink. The high-purity and stable reactivity of precursors like this compound support the consistent development of these critical thin films, which are instrumental in enhancing the performance of high-tech devices. ereztech.com
Contributions to the Development of Advanced Electronic, Optical, and Magnetic Materials
The utility of this compound extends beyond high-κ dielectrics, contributing to the broader development of advanced materials with tailored electronic, optical, and magnetic properties. The praseodymium-containing thin films derived from this precursor exhibit a range of functionalities that are actively being researched for various applications.
In the realm of electronics, praseodymium-doped thin films are being explored for their unique properties. For instance, praseodymium-doped indium zinc oxide (PrIZO) thin-film transistors show promise for applications in flat-panel displays due to their high carrier mobility and stability. americanelements.com
From an optical perspective, praseodymium is valued for its distinct light-emitting properties. It is used as a bright yellow pigment in glass and ceramics. Research is ongoing into the optical properties of praseodymium-doped materials for applications in the amplification of telecommunication signals, particularly as a doping agent in fluoride (B91410) fibers. The deposition of praseodymium oxide thin films for optical coatings is another area of interest.
In terms of magnetic properties, praseodymium plays a crucial role in the creation of high-power permanent magnets, often in combination with neodymium. These magnets are essential components in a wide array of modern technologies. While praseodymium metal itself is paramagnetic at room temperature, the properties of praseodymium-containing compounds and thin films can be engineered for specific magnetic applications.
Below is a table summarizing the key applications and research findings related to this compound and the resulting materials.
| Application Area | Material | Deposition Technique | Key Research Findings |
| High-κ Dielectrics | Pr₂O₃, Pr₆O₁₁ | MOCVD | Deposition temperature and oxygen partial pressure control the film phase and growth rate. ereztech.comresearchgate.net |
| Microelectronics | Praseodymium Oxide | ALD, MOCVD | Enables the formation of uniform and conformal thin films for advanced electronic devices. ereztech.com |
| Electronics | Praseodymium-doped Indium Zinc Oxide (PrIZO) | Sputtering (from a target potentially derived from precursors) | PrIZO thin-film transistors exhibit high mobility and stability for display applications. americanelements.com |
| Optical Materials | Praseodymium-doped materials | Various | Used as a yellow pigment and for potential applications in telecommunications. |
| Magnetic Materials | Praseodymium-containing alloys | Various | A key component in high-strength permanent magnets. |
Future Research Directions and Emerging Trends
Exploration of Novel Ligand Architectures for Tailored Properties and Reactivity
The properties and reactivity of a metal complex are intrinsically linked to the nature of its ligands. For Tris(i-propylcyclopentadienyl)praseodymium, the isopropylcyclopentadienyl ligands define its current characteristics. A significant avenue for future research involves the systematic modification of these ligands or their replacement with entirely new architectures to fine-tune the compound's steric and electronic properties.
Researchers are exploring bulky ligand systems to create specific coordination environments around the praseodymium center. For instance, the use of exceptionally bulky ligands has been shown to result in rare, low-coordination numbers, such as the tricoordinate [Pr{N(SiMe₃)₂}₃]. wikipedia.org The synthesis and characterization of praseodymium(III) complexes with heptadentate (N₄O₃) tripodal ligands have also been reported, demonstrating the versatility of praseodymium to accommodate complex coordination geometries. researchgate.net By strategically designing ligands, researchers aim to enhance catalytic activity, improve stability, and create precursors with optimal volatility and decomposition profiles for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). ereztech.com
Advanced Computational Modeling for Mechanism Elucidation and Compound Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. Advanced modeling techniques are being increasingly applied to organopraseodymium compounds to elucidate reaction mechanisms and guide the design of new materials with desired functionalities.
Methods such as Density Functional Theory (DFT) have been successfully used to confirm the electronic structure and oxidation state of novel praseodymium complexes. acs.org For broader applications, specific semiempirical quantum chemical models, including Sparkle/RM1, Sparkle/PM7, and Sparkle/PM3, have been developed and parameterized for lanthanide complexes, including those of praseodymium(III), to facilitate faster and more efficient calculations. sparkle.pro.br These computational studies can predict molecular geometries, analyze electronic transitions, and provide insight into the bonding between the praseodymium center and its ligands. researchgate.net Such theoretical work is crucial for understanding the properties of high-valent praseodymium species and for designing new ligands that can stabilize these unusual oxidation states. researchgate.netresearchgate.net
| Computational Method | Application in Praseodymium Chemistry |
| Density Functional Theory (DFT) | Confirmation of electronic structure and oxidation states (e.g., Pr(IV)). acs.org |
| Sparkle/PMx Models | Semiempirical quantum calculations for lanthanide complexes. sparkle.pro.br |
| XMS-PDFT | Modeling of UV-vis spectra and redox chemistry. researchgate.net |
| Gutzwiller Approximation (LDA+GA) | First-principles calculation of electronic structure and phase diagrams. aps.org |
Investigation of Higher Oxidation States of Praseodymium in Organometallic Frameworks
Historically, the chemistry of praseodymium has been dominated by the +3 oxidation state. wikipedia.org However, a paradigm shift is underway with the recent, groundbreaking stabilization of praseodymium in the +4 and even the unprecedented +5 oxidation states within molecular complexes. acs.orgbioengineer.orgchemrxiv.org This research area represents a significant frontier in f-block chemistry.
The isolation of a stable molecular complex of praseodymium(IV), [Pr(OSiPh₃)₄(MeCN)₂], was a major breakthrough, confirmed through X-ray crystallography, spectroscopy, and DFT computations. acs.org This discovery demonstrated that the +4 state is accessible for praseodymium, not just for cerium and terbium. acs.org Even more remarkably, scientists have recently characterized a molecular complex featuring praseodymium in the formal +5 oxidation state. bioengineer.orgchemrxiv.org This was achieved using bulky imidophosphorane ligands, which provide the necessary electronic and steric environment to stabilize this extremely high oxidation state. researchgate.netchemrxiv.org These findings challenge long-held assumptions about the limits of lanthanide redox chemistry and open up new possibilities for developing novel reagents and catalysts. bioengineer.org
Integration of this compound into Hybrid Materials and Nanostructures
The development of advanced materials with tailored optical, magnetic, and electronic properties is a key driver of modern technology. This compound is a promising precursor for the fabrication of praseodymium-containing thin films, nanoparticles, and hybrid materials. Its utility in deposition processes is a significant area of interest.
Organometallic precursors are vital for techniques like CVD and ALD, which are used in the manufacturing of semiconductors and microelectronics. ereztech.com The yttrium analog of the title compound, Tris(i-propylcyclopentadienyl)yttrium, is noted for its effectiveness in these processes for creating uniform yttrium-based films. ereztech.com Similarly, this compound can be used to deposit functional or protective coatings and electronic or opto-electronic thin films. ereztech.com Furthermore, research into praseodymium oxide (Pr₆O₁₁) nanoparticles has demonstrated their potential as effective nanocatalysts, highlighting the broader utility of praseodymium-based nanostructures in catalysis. nih.gov
Development of Sustainable and Green Synthetic Methodologies for Organopraseodymium Complexes
In line with the global push for environmentally responsible science, a key trend in chemistry is the development of sustainable and green synthetic methods. This includes minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Applying these principles to the synthesis of organopraseodymium complexes is an important future research direction.
Current research in related fields provides a roadmap for this endeavor. For example, a novel application of praseodymium oxide (Pr₆O₁₁) as a nanocatalyst was demonstrated in an eco-friendly synthesis of chromene derivatives under ultrasound irradiation in an aqueous medium. nih.gov This approach eliminates the need for hazardous organic solvents and benefits from the enhanced reaction kinetics provided by ultrasound. nih.gov Other green chemistry techniques, such as mechanochemistry (ball milling) and solvent-free reactions, which have been successfully applied to the synthesis of other organometallic compounds, could be adapted for organopraseodymium complexes. researchgate.netnih.gov Developing these methodologies will not only reduce the environmental impact of producing these valuable compounds but may also lead to the discovery of novel structures and reactivity. nih.gov
Q & A
Q. What are best practices for reporting crystallographic data of air-sensitive lanthanide complexes like this compound?
- Methodological Answer : Include CIF files with full refinement details (R-factors, residual density). Use PLATON to check for solvent-accessible voids and twinning. Validate thermal parameters (ADPs) and hydrogen placement. For reproducibility, document crystal mounting procedures (e.g., Paratone-N oil coating under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
